8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline
Description
This compound features a quinoline core substituted at the 8-position with a pyrrolidin-3-yloxy group, which is further modified by a 4-fluorobenzenesulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the pyrrolidine ring introduces conformational flexibility. Such structural attributes are often leveraged in medicinal chemistry for targeting enzymes like kinases or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
8-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-15-6-8-17(9-7-15)26(23,24)22-12-10-16(13-22)25-18-5-1-3-14-4-2-11-21-19(14)18/h1-9,11,16H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLUZOXFYCRTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Quinoline Derivative Preparation: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the pyrrolidine derivative with the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring to tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It can be used as a probe to study the function of specific proteins or pathways in cells.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of various biochemical processes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance its binding affinity, allowing it to inhibit or activate the target protein. This interaction can modulate various cellular pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities with analogs from the provided evidence:
Functional Group Impact
- Sulfonyl Groups : The target compound’s 4-fluorobenzenesulfonyl group differs from ’s phenylsulfonyl by introducing a fluorine atom, which enhances electronegativity and may improve binding specificity in biological targets .
- Substituent Position : The 8-position substitution in the target compound contrasts with 3-position sulfonyl groups () or pyrazolo rings (), altering electronic distribution and steric accessibility .
Property and Application Differences
- Solubility : The pyrrolidine ring in the target compound may improve aqueous solubility compared to ’s simpler phenylsulfonyl group .
- Thermal/Optical Stability: Pyrazoloquinolines () exhibit superior thermal and optical properties, making them more suitable for material science, whereas the target’s sulfonyl-pyrrolidine system prioritizes bioactivity .
Biological Activity
8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that combines a quinoline core with a pyrrolidine moiety linked through an ether bond to a fluorobenzenesulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's design aims to enhance pharmacological properties, making it a subject of interest in various therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Quinoline Core | Known for diverse biological activities, including antibacterial and antiviral effects. |
| Pyrrolidine Moiety | Enhances binding affinity and pharmacological potential. |
| Fluorobenzenesulfonyl Group | Influences solubility and reactivity, potentially improving metabolic stability. |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Pyrrolidine Ring : Synthesized from acyclic precursors via cyclization reactions.
- Preparation of the Quinoline Core : Typically achieved through methods like the Skraup synthesis.
- Coupling Reaction : The final step involves coupling the pyrrolidine derivative with the quinoline core to form the target compound.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. For instance, related compounds have shown efficacy against Influenza A virus (IAV), with IC50 values ranging from 0.88 to 6.33 μM, outperforming established antiviral agents like Ribavirin in some cases .
Antibacterial Activity
Quinoline derivatives are also recognized for their antibacterial properties. Research indicates that modifications in the structure can significantly enhance antibacterial potency. For example, certain substituted quinolines demonstrated superior in vitro and in vivo activity compared to their simpler analogs .
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating cellular pathways.
- Binding Affinity Enhancement : The fluorobenzenesulfonyl group is expected to improve binding affinity to biological targets, leading to effective inhibition or activation.
Case Studies
Several case studies have explored the biological activity of similar quinoline derivatives:
- Case Study on Antiviral Properties :
- Case Study on Antibacterial Efficacy :
Comparative Analysis with Similar Compounds
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 8-{[1-(4-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline | Chlorine instead of Fluorine | Similar antibacterial properties |
| 8-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline | Methyl group substitution | Reduced potency compared to fluorinated analogs |
| 8-{[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline | Nitro group substitution | Altered binding affinity and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
